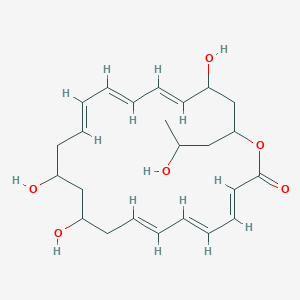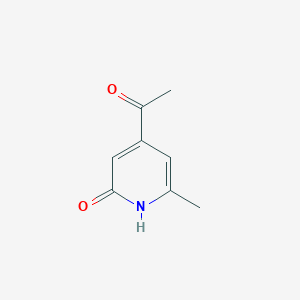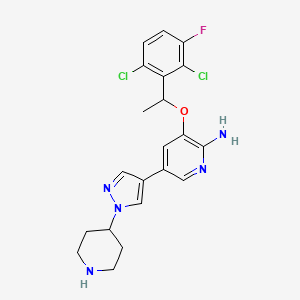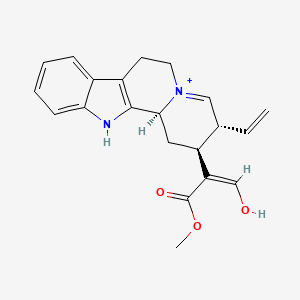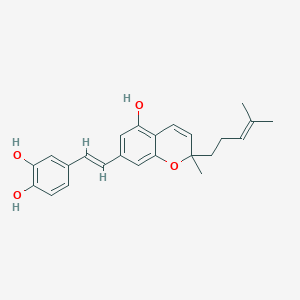
Pawhuskin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pawhuskin B is a natural product found in Dalea purpurea with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Approaches : Studies have developed efficient methods for synthesizing pawhuskin B. For instance, Park, Lee, and Lyoo (2009) achieved the first total synthesis of pawhuskin B using a reaction of pinosylvin with α,β-unsaturated aldehyde, demonstrating a general methodology for synthesizing biologically active pyranostilbenes (Park, Lee, & Lyoo, 2009).
Biological Activities
- Opioid Receptor Affinity : A study by Belofsky et al. (2004) showed that pawhuskin B, along with other geranyl stilbenes isolated from Dalea purpurea, displayed affinity for opioid receptors in vitro, indicating potential biological activities (Belofsky, French, Wallace, & Dodson, 2004).
- Opioid Receptor Antagonism : Hartung et al. (2014) found that the natural stilbene pawhuskin A, closely related to pawhuskin B, functions as an opioid receptor antagonist, with preferential binding to the kappa receptor. This has encouraged further studies to explore the structural features required for activity in these non-nitrogenous opioid receptor antagonists (Hartung, Beutler, Navarro, Wiemer, & Neighbors, 2014).
Analogues and Derivatives
- Analogues with Selective Receptor Affinity : The synthesis of analogues of pawhuskin A has been shown to exhibit selectivity for either the kappa or the delta opioid receptors, highlighting the importance of regiospecific preparation and the potential for differential activity (Gardner & Wiemer, 2016).
Propiedades
Nombre del producto |
Pawhuskin B |
|---|---|
Fórmula molecular |
C24H26O4 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
4-[(E)-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-7-yl]ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C24H26O4/c1-16(2)5-4-11-24(3)12-10-19-21(26)14-18(15-23(19)28-24)7-6-17-8-9-20(25)22(27)13-17/h5-10,12-15,25-27H,4,11H2,1-3H3/b7-6+ |
Clave InChI |
UAIWPLZXOFABMI-VOTSOKGWSA-N |
SMILES isomérico |
CC(=CCCC1(C=CC2=C(C=C(C=C2O1)/C=C/C3=CC(=C(C=C3)O)O)O)C)C |
SMILES canónico |
CC(=CCCC1(C=CC2=C(C=C(C=C2O1)C=CC3=CC(=C(C=C3)O)O)O)C)C |
Sinónimos |
pawhuskin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



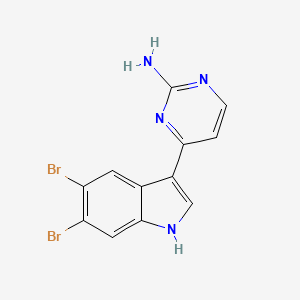

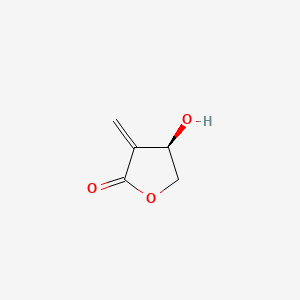
![5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B1247821.png)
![4-[(E)-dec-3-enyl]phenol](/img/structure/B1247822.png)
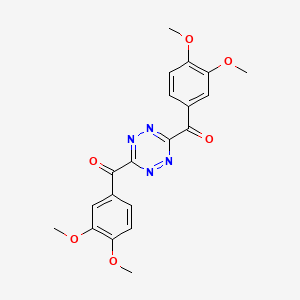
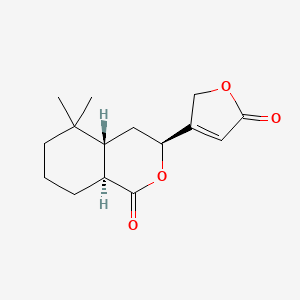
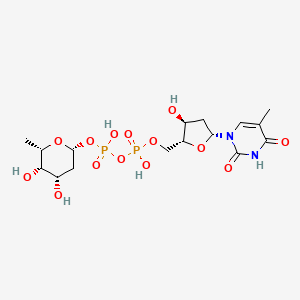
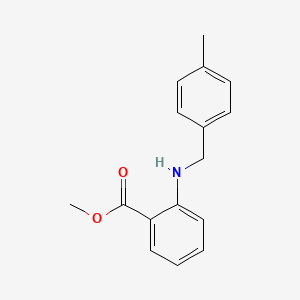
![(3S,6S,9S,12S,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1247831.png)
